molecular formula C21H23ClN2O3 B284230 N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide

N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide

カタログ番号 B284230
分子量: 386.9 g/mol
InChIキー: UOBQQRUEHYOMAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide is a chemical compound with potential therapeutic applications in the field of medicine. It is commonly referred to as CEP-1347 and has been the focus of several research studies due to its potential to treat neurological disorders.

作用機序

CEP-1347 works by inhibiting the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in cell death pathways. By inhibiting JNK activity, CEP-1347 can protect neurons from damage and death. Additionally, CEP-1347 has been shown to have anti-inflammatory effects, which may also contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects in animal models. It can protect neurons from damage and death, improve cognitive function, reduce inflammation, and increase levels of neurotrophic factors, which are proteins that promote the growth and survival of neurons.

実験室実験の利点と制限

One advantage of using CEP-1347 in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it a useful tool for investigating the role of JNK in various physiological processes. However, one limitation of using CEP-1347 is that it can have off-target effects, meaning that it may affect other proteins or pathways in addition to JNK. This can make it difficult to interpret experimental results.

将来の方向性

There are several future directions for research on CEP-1347. One area of interest is its potential to treat other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers are investigating ways to improve the specificity of CEP-1347 for JNK, in order to reduce off-target effects. Finally, there is interest in developing new compounds that are based on the structure of CEP-1347, but with improved properties such as better bioavailability and potency.

合成法

The synthesis of CEP-1347 involves several chemical reactions. The starting material is 3-chloro-2-methylbenzoic acid, which is reacted with thionyl chloride to produce 3-chloro-2-methylbenzoyl chloride. This compound is then reacted with 4-(2-oxo-2-piperidinyl)phenol to produce N-(3-chloro-2-methylphenyl)-4-(2-hydroxy-2-piperidinyl)benzamide. Finally, this compound is reacted with ethyl chloroformate to produce N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide, or CEP-1347.

科学的研究の応用

CEP-1347 has potential therapeutic applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to protect neurons from damage and death, and to improve cognitive function in animal models of these diseases. CEP-1347 has also been studied for its potential to treat other conditions, such as stroke and traumatic brain injury.

特性

分子式

C21H23ClN2O3

分子量

386.9 g/mol

IUPAC名

N-(3-chloro-2-methylphenyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzamide

InChI

InChI=1S/C21H23ClN2O3/c1-15-18(22)6-5-7-19(15)23-21(26)16-8-10-17(11-9-16)27-14-20(25)24-12-3-2-4-13-24/h5-11H,2-4,12-14H2,1H3,(H,23,26)

InChIキー

UOBQQRUEHYOMAF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OCC(=O)N3CCCCC3

正規SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OCC(=O)N3CCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。